molecular formula C7H9NO B057107 4-Oxocyclohexanecarbonitrile CAS No. 34916-10-4

4-Oxocyclohexanecarbonitrile

Cat. No.: B057107
CAS No.: 34916-10-4
M. Wt: 123.15 g/mol
InChI Key: QIWQJGMBIABGRX-UHFFFAOYSA-N
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Description

4-Oxocyclohexanecarbonitrile is an organic compound with the molecular formula C7H9NO. It is characterized by a cyclohexane ring with a ketone (oxo) group at the 4-position and a nitrile group at the carbon adjacent to the ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Oxocyclohexanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with cyanide sources under acidic or basic conditions. For instance, the reaction of cyclohexanone with sodium cyanide in the presence of a catalytic amount of acid can yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the following steps:

    Cyclohexanone Preparation: Cyclohexanone is prepared through the oxidation of cyclohexane.

    Nitrile Formation: Cyclohexanone is then reacted with a cyanide source, such as sodium cyanide, under controlled temperature and pressure conditions to form this compound.

Chemical Reactions Analysis

Types of Reactions

4-Oxocyclohexanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-Oxocyclohexanecarboxylic acid.

    Reduction: 4-Aminocyclohexanone.

    Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.

Scientific Research Applications

4-Oxocyclohexanecarbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Oxocyclohexanecarbonitrile depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: Lacks the nitrile group, making it less reactive in certain nucleophilic substitution reactions.

    4-Cyanocyclohexanone: Similar structure but with the nitrile group directly attached to the cyclohexane ring.

    4-Oxocyclohexanecarboxylic acid: An oxidized form of 4-Oxocyclohexanecarbonitrile.

Uniqueness

This compound is unique due to the presence of both a ketone and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-oxocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-5-6-1-3-7(9)4-2-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWQJGMBIABGRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481722
Record name 4-oxocyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34916-10-4
Record name 4-oxocyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxocyclohexane-1-carbonitrile
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 1,4-dioxaspiro[4,5]decane-8-carbonitrile (15.86 g, 94.8 mmol) (prepared according to the procedure in Lucija Peterlin-Masic, Andreja Jurca, Petra Marrinko, Anita Jancar and Danijel Kikelj, Tetrahedron 2002, 58, 1557-1563), in a mixture of aqueous hydrochloric acid (2 N, 60 mL) and acetone (100 mL) was refluxed overnight. The acetone was removed by evaporation. The aqueous phase was extracted with ethyl acetate three times. The combined organic extracts were washed with water one time and then dried over magnesium sulfate. The solution was filtered and concentrated to yield 4-oxo-cyclohexanecarbonitrile as a colorless oil, which was used in the next reaction without purification.
Quantity
15.86 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the significance of studying the stereochemistry of reduced 4-oxocyclohexanecarbonitrile derivatives?

A: The stereochemistry of a molecule, in this case, the spatial arrangement of atoms around the newly formed chiral center upon reduction of the ketone, can significantly influence its biological activity. Different stereoisomers can exhibit varying interactions with biological targets, impacting their potency, selectivity, and overall efficacy. Understanding the stereochemical outcome of reactions involving this compound derivatives is crucial for developing compounds with desired pharmacological properties. The research paper "Substituted Phenylcycloalkanone類の還元-4-1-置換Phenyl-4-oxocyclohexanecarbonitrile類の還元成績体の立体化学" [] likely explores this aspect by examining the stereochemistry of the reduction products of various substituted phenylcyclohexanecarbonitriles.

Q2: How do soluble iridium catalysts contribute to the reduction of this compound derivatives?

A: Soluble iridium catalysts have emerged as powerful tools in organic synthesis, offering high activity and selectivity for various transformations, including the reduction of ketones. The paper "Substituted Phenylcycloalkanone類の還元-7-1-(m-Methoxyphenyl)-4-oxocyclohexanecarbonitrileの可溶性イリジウム触媒による還元-2-" [] likely focuses on the use of these catalysts for the reduction of 1-(m-Methoxyphenyl)-4-oxocyclohexanecarbonitrile. These catalysts can facilitate the addition of hydrogen to the carbonyl group in this compound, leading to the formation of the corresponding alcohol. The study might explore the influence of reaction conditions and catalyst structure on the efficiency and stereoselectivity of this reduction process.

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